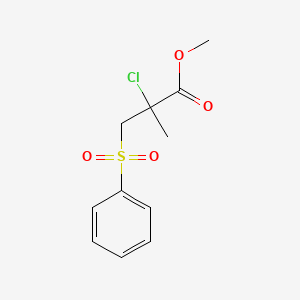
Methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate is an organic compound that belongs to the class of sulfonyl esters It is characterized by the presence of a sulfonyl group attached to a phenyl ring and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate typically involves the reaction of 2-chloro-2-methylpropanoic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous acidic conditions.
Major Products
Substitution: Formation of 2-azido-2-methyl-3-(phenylsulfonyl)propanoate or 2-thiocyanato-2-methyl-3-(phenylsulfonyl)propanoate.
Reduction: Formation of 2-chloro-2-methyl-3-(phenylsulfanyl)propanoate.
Oxidation: Formation of 2-chloro-2-methyl-3-(phenylsulfonyl)propanoic acid.
Scientific Research Applications
Methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a precursor in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate involves its interaction with nucleophiles and electrophiles. The chlorine atom acts as a leaving group in substitution reactions, while the sulfonyl group can participate in redox reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the sulfonyl and ester groups, which stabilize the transition states and intermediates during reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-2-methyl-3-(phenylsulfanyl)propanoate: Similar structure but with a sulfide group instead of a sulfonyl group.
Methyl 2-bromo-2-methyl-3-(phenylsulfonyl)propanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 2-chloro-2-methyl-3-(phenylsulfonyl)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both a sulfonyl and ester group makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H13ClO4S |
|---|---|
Molecular Weight |
276.74 g/mol |
IUPAC Name |
methyl 3-(benzenesulfonyl)-2-chloro-2-methylpropanoate |
InChI |
InChI=1S/C11H13ClO4S/c1-11(12,10(13)16-2)8-17(14,15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
FLTITFIUOIRWRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)(C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















